molecular formula C19H26N2O4 B5381733 1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-methoxypiperidine

1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-methoxypiperidine

Cat. No. B5381733
M. Wt: 346.4 g/mol
InChI Key: JXMXHNIAJSJCSF-UHFFFAOYSA-N
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Description

1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-methoxypiperidine, commonly referred to as DMOM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Mechanism of Action

The mechanism of action of DMOM involves its binding to the NMDA receptor and blocking the activity of this receptor. This results in a reduction in the influx of calcium ions into the cell, which can have a range of physiological effects. DMOM has also been found to have some activity at other receptors, including the sigma-1 receptor and the serotonin transporter.
Biochemical and Physiological Effects:
DMOM has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of intracellular calcium levels, and the induction of apoptosis in certain cell types. DMOM has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of DMOM for lab experiments is its potency and selectivity as an NMDA receptor antagonist. This makes it a valuable tool for investigating the role of this receptor in various biological processes. However, one limitation of DMOM is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on DMOM. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. DMOM has also been found to have anti-inflammatory effects, suggesting that it may have potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of DMOM at the molecular level, which could lead to the development of more potent and selective NMDA receptor antagonists.

Synthesis Methods

The synthesis method of DMOM involves the reaction of 2,5-dimethoxyphenylacetonitrile with methylamine and formaldehyde in the presence of acid catalysts. This reaction results in the formation of DMOM as a white crystalline solid. The purity and yield of DMOM can be improved through various purification techniques, including recrystallization and chromatography.

Scientific Research Applications

DMOM has been widely studied for its potential applications in scientific research. One of the primary areas of interest is its use as a tool for investigating the role of the N-methyl-D-aspartate (NMDA) receptor in various biological processes. DMOM has been found to be a potent and selective antagonist of the NMDA receptor, making it a valuable tool for studying the role of this receptor in learning, memory, and other physiological processes.

properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-4-[(3-methoxypiperidin-1-yl)methyl]-5-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-13-17(12-21-9-5-6-15(11-21)23-3)20-19(25-13)16-10-14(22-2)7-8-18(16)24-4/h7-8,10,15H,5-6,9,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMXHNIAJSJCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=CC(=C2)OC)OC)CN3CCCC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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